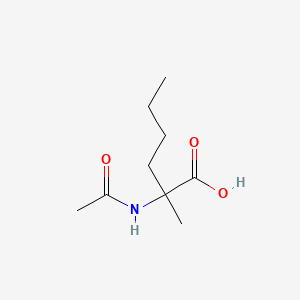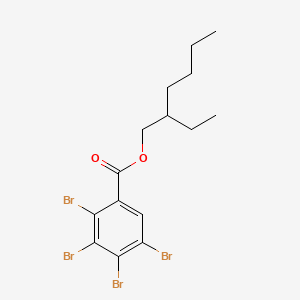
3-Chloro-1,2-propanediol-13C3
Vue d'ensemble
Description
3-Chloro-1,2-propanediol-13C3 is a stable isotope-labeled compound with the molecular formula 13C3H7ClO2 and a molecular weight of 113.52. It is a derivative of 3-chloro-1,2-propanediol, where three carbon atoms are replaced with their 13C isotopes. This compound is primarily used as a reference standard in various scientific research applications, including pharmaceutical testing and metabolic studies .
Mécanisme D'action
Target of Action
3-Chloro-1,2-propanediol-13C3, also known as 3-MCPD-13C3, is a chemical compound with the molecular formula 13C3H7ClO2 It is known to be a metabolite of dichloropropanols .
Mode of Action
DS-S-7G . This process involves the conversion of ®-MCH to hydroxyacetone with the liberation of chloride ions under aerobic conditions .
Biochemical Pathways
DS-S-7G suggests that it may be involved in the metabolism of halogenated compounds .
Pharmacokinetics
Its metabolism may involve dehalogenation, as suggested by studies on similar compounds .
Result of Action
The dehalogenation of ®-3-chloro-1,2-propanediol results in the formation of hydroxyacetone and the release of chloride ions . This suggests that this compound may have similar effects.
Action Environment
The dehalogenation of ®-3-chloro-1,2-propanediol occurs under aerobic conditions , suggesting that oxygen availability may influence the action of this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 3-chloro-1,2-propanediol typically involves the hydrolysis of epichlorohydrin. One method includes the following steps :
Epoxidation: Chloropropene is epoxidized using hydrogen peroxide as an oxygen source in the presence of a phase transfer catalyst to produce epichlorohydrin.
Hydrolysis: The epichlorohydrin is then hydrolyzed using deionized water and a cation resin catalyst at a temperature range of 70 to 75 degrees Celsius for 30 to 60 minutes. Additional deionized water
Propriétés
IUPAC Name |
3-chloro(1,2,3-13C3)propane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7ClO2/c4-1-3(6)2-5/h3,5-6H,1-2H2/i1+1,2+1,3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZWWUDQMAHNAQ-VMIGTVKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CCl)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13CH]([13CH2]Cl)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details

















Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyrrolo[1,2-a]pyrazin-1(2H)-one, hexahydro-7-mercapto-4-methyl-, [4R-(4-alpha-,7-alpha-,8a-ba-)]- (9](/img/new.no-structure.jpg)

![2-(2-hydroxyethylsulfonyl)ethyl N-[6-[bis(4-methoxyphenyl)-phenylmethoxy]hexyl]carbamate](/img/structure/B587454.png)


![4-Amino-5-[(ethoxycarbonyl)amino]-1-methyl-d3 Uracil](/img/structure/B587459.png)


![5-(Hydroxymethyl)-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide](/img/structure/B587467.png)

